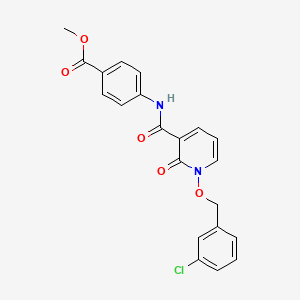

Methyl 4-(1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H17ClN2O5 and its molecular weight is 412.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Research on similar chemical structures, such as anticonvulsant enaminones, highlights the importance of hydrogen bonding and crystal structure in understanding the compound's properties. The study of three anticonvulsant enaminones, including compounds with structural similarities to the requested chemical, revealed insights into hydrogen bonding patterns and the impact of molecular structure on biological activity. These findings could suggest potential research directions for "Methyl 4-(1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate" in the context of developing new therapeutic agents or understanding its biological interactions (Kubicki, Bassyouni, & Codding, 2000).

Enzymatic Hydroxylation and Biochemical Transformations

In biochemical research, understanding the enzymatic reactions and transformations of chemical compounds is crucial. For example, the study of benzoate-4-hydroxylase from a soil pseudomonad provides insights into the enzymatic hydroxylation of benzoate compounds, a process that could be relevant to the metabolic pathways and biological activities of "this compound" and similar molecules. Such studies contribute to our understanding of biochemical transformations and potential biotechnological applications of these compounds (Reddy & Vaidyanathan, 1976).

Photoluminescence and Material Science

The synthesis and characterization of compounds with photoluminescent properties, such as certain 1,3,4-oxadiazole derivatives, underscore the potential application of "this compound" in material science, particularly in the development of new luminescent materials. These materials could have applications in optoelectronics, display technologies, and as sensors, illustrating the compound's relevance beyond biomedical research (Han, Wang, Zhang, & Zhu, 2010).

Anticancer Research

The exploration of novel quinuclidinone derivatives for their potential anti-proliferative effects against cancer cells represents another area where compounds like "this compound" could have significant implications. By designing and synthesizing molecules with specific structural features, researchers aim to discover new therapeutic agents with enhanced efficacy against various cancer types, demonstrating the compound's potential applications in oncology research (Soni, Sanghvi, Devkar, & Thakore, 2015).

Mechanism of Action

Target of Action

The primary target of Methyl 4-(1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the breakdown of monoamine neurotransmitters such as dopamine and serotonin in the brain.

Mode of Action

The compound interacts with its target, MAO-B, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain. The compound’s interaction with MAO-B is selective and reversible .

Pharmacokinetics

The compound has been shown to have rapid blood-brain barrier penetration . This means it can quickly reach its target in the brain after administration. It also exhibits short-acting and reversible inhibitory activity , which means its effects can be quickly reversed if necessary.

Result of Action

The result of the compound’s action is an increase in the levels of monoamine neurotransmitters in the brain due to the inhibition of MAO-B . This can lead to various effects, such as mood elevation and improved cognitive function.

properties

IUPAC Name |

methyl 4-[[1-[(3-chlorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O5/c1-28-21(27)15-7-9-17(10-8-15)23-19(25)18-6-3-11-24(20(18)26)29-13-14-4-2-5-16(22)12-14/h2-12H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMGDCFXQLHAFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)

![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)

![2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436938.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)

![2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B2436944.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2436948.png)